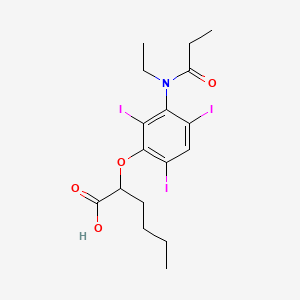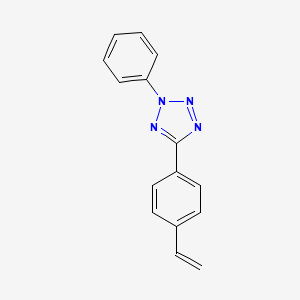
5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group and an ethenylphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of azides with nitriles. The reaction typically requires the use of a catalyst, such as copper(I) iodide, and is carried out under mild conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the tetrazole ring.
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Analyse Chemischer Reaktionen
5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethenyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often targets the tetrazole ring, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: In organic synthesis, it serves as a building block for the construction of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, tetrazole derivatives are known for their bioisosteric properties, which can mimic the behavior of carboxylic acids. This makes them useful in the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Industry: The compound is used in the production of polymers and other advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole can be compared with other similar compounds, such as:
2-(4-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains an ethenylphenyl group but differs in its core structure, which is a dioxaborolane ring. It is used in different applications, such as in the synthesis of boron-containing polymers.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a pyrrole ring and is used in the synthesis of heterocyclic compounds with potential biological activities.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
23967-08-0 |
|---|---|
Molekularformel |
C15H12N4 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
5-(4-ethenylphenyl)-2-phenyltetrazole |
InChI |
InChI=1S/C15H12N4/c1-2-12-8-10-13(11-9-12)15-16-18-19(17-15)14-6-4-3-5-7-14/h2-11H,1H2 |
InChI-Schlüssel |
NKXHNNDOLJZVEA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C2=NN(N=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



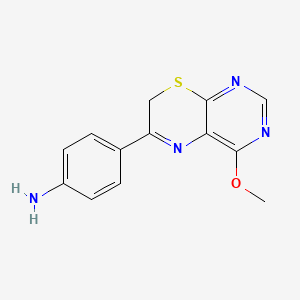
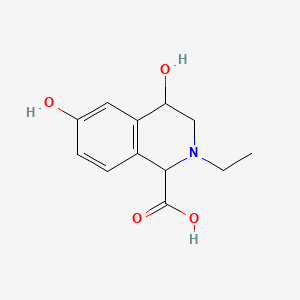
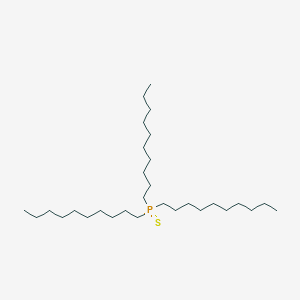
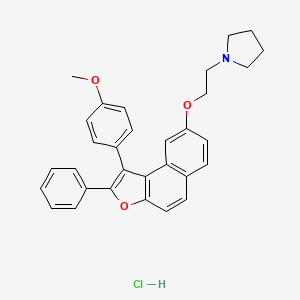


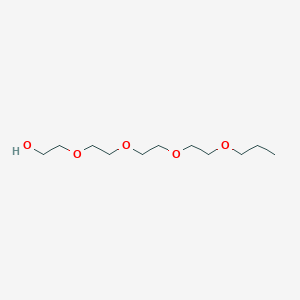
![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
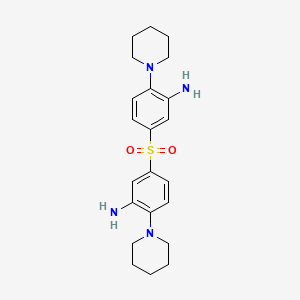
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)

